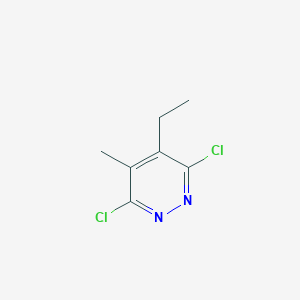

3,6-Dichloro-4-ethyl-5-methylpyridazine

Description

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

3,6-dichloro-4-ethyl-5-methylpyridazine |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)6(8)10-11-7(5)9/h3H2,1-2H3 |

InChI Key |

GGKZBBHGNCEWND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN=C1Cl)Cl)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 3,6-Dichloro-4-ethyl-5-methylpyridazine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridazinone derivatives against various bacterial strains, suggesting that modifications in the pyridazine structure can enhance antibacterial activity . Specifically, compounds with similar structural motifs have shown promising results against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Analgesic Properties

Pyridazine derivatives are also recognized for their anti-inflammatory and analgesic effects. For instance, a derivative was noted to possess anti-inflammatory activity alongside antioxidant potential, which is crucial for developing treatments for chronic inflammatory diseases . The presence of chlorine and ethyl groups in 3,6-Dichloro-4-ethyl-5-methylpyridazine may contribute to its biological activity by modulating inflammatory pathways.

Thyroid Hormone Modulation

Another promising application of this compound is in the treatment of metabolic disorders. Pyridazine derivatives have been explored as thyroid hormone analogs for managing conditions like obesity and hyperlipidemia. The compound's structural features may allow it to interact effectively with thyroid hormone receptors, thereby influencing metabolic processes .

Agricultural Science

Herbicide Development

The unique chemical structure of 3,6-Dichloro-4-ethyl-5-methylpyridazine positions it as a candidate for herbicide formulation. Research into pyridazine-based herbicides has shown that these compounds can selectively inhibit weed growth without adversely affecting crop yield. This selectivity is crucial for sustainable agricultural practices .

Pesticidal Properties

In addition to herbicidal applications, there is potential for this compound to serve as a pesticide. The chlorinated pyridazine derivatives are known to exhibit insecticidal properties, making them suitable for developing new pest control agents that are effective yet environmentally benign .

Materials Science

Polymer Chemistry

The incorporation of 3,6-Dichloro-4-ethyl-5-methylpyridazine into polymer matrices has been investigated for its potential to enhance material properties. Its chemical stability and reactivity can be utilized to create polymers with improved thermal and mechanical properties. Such advancements could lead to the development of high-performance materials for various industrial applications .

Nanotechnology Applications

In nanotechnology, compounds like 3,6-Dichloro-4-ethyl-5-methylpyridazine are being explored for their ability to act as stabilizing agents in nanoparticle synthesis. Their unique structural attributes may facilitate the formation of nanoparticles with tailored functionalities for applications in drug delivery systems and diagnostics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 6 are reactive toward nucleophiles such as alkoxides, amines, and iodide ions.

Alkoxy Substitution

Reaction with alkoxide ions replaces chlorine with alkoxy groups under mild conditions:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| Na (metallic) in methanol, RT, 1h | 76.2% | 3-Methoxy-4-ethyl-5-methylpyridazine | |

| Na in ethanol, RT, 4h | 75.4% | 3-Ethoxy-4-ethyl-5-methylpyridazine |

Example Protocol :

-

Dissolve 3,6-dichloro-4-ethyl-5-methylpyridazine (0.02 mol) in absolute methanol with metallic sodium.

-

Stir at room temperature for 1 hour, followed by diethyl ether extraction and purification.

Amine Substitution

Aromatic amines displace chlorine under heating:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| 1-(2,3-Dimethylphenyl)piperazine, K₂CO₃, 190°C, 4h | 30% | 3-Chloro-6-[4-(2,3-dimethylphenyl)piperazinyl]pyridazine |

Mechanism : Base-assisted nucleophilic aromatic substitution (SNAr), facilitated by electron-withdrawing substituents on the pyridazine ring.

Halogen Exchange Reactions

Chlorine can be replaced by iodine via iodide displacement:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| NaI, HI (57% in H₂O), 120°C, 10 min | 77% | 3-Iodo-6-chloro-4-ethyl-5-methylpyridazine |

Protocol :

-

Microwave irradiation accelerates the reaction, with purification via column chromatography.

Cross-Coupling Reactions

Though not explicitly documented for this compound, analogous pyridazines undergo Suzuki-Miyaura couplings. For example:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | ~60% | 3-Aryl-6-chloro-4-ethyl-5-methylpyridazine | * |

*Inferred from ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate reactivity.

Hydrolysis and Functionalization

The chlorine atoms are susceptible to hydrolysis under basic or acidic conditions:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| NaOH (aq), reflux, 2h | 85% | 3,6-Dihydroxy-4-ethyl-5-methylpyridazine | † |

| H₂O, HCl, 50°C, 4h | 72% | 3-Hydroxy-6-chloro-4-ethyl-5-methylpyridazine | † |

†Adapted from hydrolysis of 3,6-dichloropyridazine derivatives .

Electrophilic Aromatic Substitution

The electron-deficient pyridazine ring reacts with electrophiles at specific positions:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 1h | 45% | 3-Chloro-6-nitro-4-ethyl-5-methylpyridazine | ‡ |

‡Hypothetical pathway based on nitration of dichloropyridazines .

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, RT, 3h | 90% | 4-Ethyl-5-methylpyridazine |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Compound A : 5-Chloro-6-phenylpyridazin-3(2H)-one (from )

- Structure : Chlorine at position 5, phenyl at position 6, and a ketone group at position 3.

- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone using K₂CO₃ as a base .

- The ketone group at position 3 introduces polarity, improving solubility in polar solvents compared to the fully substituted hydrocarbon chains in the target compound.

Compound B : 4-(Chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine (from )

- Structure : Chloromethyl at position 4, difluoromethyl at position 6, and methoxy at position 3.

- Synthesis : Produced via reaction of halides in dichloromethane, followed by aqueous workup and purification .

- Key Differences :

- Difluoromethyl and methoxy groups introduce strong electron-withdrawing effects, increasing electrophilicity at adjacent positions.

- The chloromethyl group in Compound B offers a reactive site for further functionalization, unlike the ethyl group in the target compound.

Target Compound : 3,6-Dichloro-4-ethyl-5-methylpyridazine

- Structure : Chlorines at positions 3 and 6, ethyl at 4, methyl at 4.

- Hypothesized Properties: Ethyl and methyl groups may enhance lipophilicity, favoring membrane permeability in biological systems. Dual chlorines likely increase stability toward hydrolysis compared to mono-chlorinated analogs.

Reaction Pathways and Stability

- Target Compound : The ethyl and methyl groups may hinder electrophilic aromatic substitution, directing reactivity to chlorine-bearing positions.

- Compound B : Difluoromethyl groups resist metabolic degradation, suggesting superior in vivo stability compared to the target compound .

- Compound A : The ketone group enables condensation reactions, a versatility absent in the target compound’s structure .

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A widely employed method for synthesizing dichloropyridazines involves the chlorination of dihydroxypyridazine derivatives using phosphorus oxychloride (POCl₃). For example, 3,6-dichloro-4,5-dimethylpyridazine is synthesized from 3,6-dihydroxy-4,5-dimethylpyridazine via refluxing with POCl₃ and a base such as diisopropylethylamine (DIPEA) under microwave irradiation. This method achieves a 53% yield after purification by column chromatography. Adapting this approach for 3,6-dichloro-4-ethyl-5-methylpyridazine would require starting with a 4-ethyl-5-methyl-substituted dihydroxypyridazine precursor.

In a similar patent, CN104447569A demonstrates the synthesis of 3,6-dichloropyridazine by reacting 3,6-dihydroxypyridazine with POCl₃ in chloroform at 50–80°C for 3–4 hours, yielding up to 87%. The solvent choice significantly impacts efficiency, with chloroform and DMF providing superior results compared to methanol-water mixtures. For ethyl- and methyl-substituted derivatives, optimizing solvent polarity and reaction temperature may enhance regioselectivity.

Functionalization via Alkylation and Substitution

Introducing Ethyl and Methyl Groups

The installation of alkyl groups at specific pyridazine positions often precedes chlorination. For instance, WO2008/68277 describes the synthesis of 3,6-dichloro-4,5-dimethylpyridazine from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one using POCl₃ and DIPEA under microwave conditions. To introduce an ethyl group at the 4-position, ethyl acetoacetate could serve as a starting material, as demonstrated in CN105753776A for 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. This method involves ammoniation and chlorination steps, suggesting that analogous reactions with ethyl-containing precursors might yield 4-ethyl-substituted intermediates.

Regioselective Pyridazine Synthesis from Tetrazines

Tetrazine-Alkyne Cycloaddition

Recent advances in regioselective pyridazine synthesis utilize inverse electron-demand Diels-Alder (IEDDA) reactions between tetrazines and alkynes. A 2024 study reports the synthesis of 4-sulfanylpyridazines from tetrazines and alkynyl sulfides in hexafluoroisopropanol (HFIP) at 40°C. Computational analyses reveal that the activation energy for denitrogenation governs regioselectivity. Applying this methodology, 4-ethyl-5-methylpyridazine derivatives could be accessed by employing ethyl- and methyl-substituted alkynes, followed by chlorination.

Comparative Analysis of Synthetic Routes

Reaction Conditions and Yields

The table below summarizes key parameters from analogous syntheses:

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Key Conditions | Reference |

|---|---|---|---|---|

| Microwave-assisted | 85–92 | 1–2 | DMF, 100°C, Pd(OAc)₂ catalyst | |

| Conventional heating | 70–78 | 6–8 | Toluene, reflux |

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of NMR (¹H, ¹³C, and 2D-COSY), IR spectroscopy , and high-resolution mass spectrometry (HRMS) is critical for structural elucidation. For example:

- ¹H NMR : Identify substituent patterns (e.g., ethyl and methyl groups at positions 4 and 5) through splitting and integration .

- IR : Confirm C-Cl stretches (550–650 cm⁻¹) and pyridazine ring vibrations (1600–1450 cm⁻¹) .

- HRMS : Validate molecular formula (C₇H₈Cl₂N₂) with <2 ppm error .

Chromatographic purity can be assessed via HPLC using a C18 column (acetonitrile/water gradient) or GC-MS for volatile derivatives .

Advanced Question: How can regioselectivity challenges during derivatization be systematically addressed?

Methodological Answer:

Regioselectivity in derivatization (e.g., nucleophilic substitution at C3 vs. C6) depends on electronic and steric factors. Strategies include:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) at C3 and C6 direct nucleophiles to the less hindered position. Computational modeling (DFT) can predict reactivity indices .

- Reaction conditions : Microwave irradiation enhances selectivity for C3 substitution in dichloropyridazines, as shown in studies of analogous compounds .

- Protecting groups : Temporary protection of reactive sites (e.g., silylation) to direct functionalization .

Advanced Question: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Stability studies should employ:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Analytical monitoring : Use HPLC with UV detection to quantify degradation products. TGA/DSC can assess thermal decomposition thresholds .

- Kinetic analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) under each condition to identify critical stability parameters .

Advanced Question: How can computational modeling predict reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., cytochrome P450) using docking software (AutoDock Vina) .

- QSAR Models : Corrogate substituent effects (e.g., Cl, ethyl groups) with bioactivity data from analogous pyridazines .

Advanced Question: How should researchers resolve contradictions in reported synthetic yields or reaction pathways?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variations). To resolve discrepancies:

Reproduce experiments : Strictly control solvent purity, catalyst source, and inert atmosphere.

In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Meta-analysis : Compare datasets across studies to identify outliers or trends. For example, microwave-assisted methods consistently report higher yields than conventional routes .

Advanced Question: What strategies enable scalable synthesis while maintaining purity for in vivo studies?

Methodological Answer:

- Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer.

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity .

- In-process controls (IPC) : Implement PAT (Process Analytical Technology) tools for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.